molecular formula C13H14N2O2 B13606003 4-Amino-3-(quinolin-6-yl)butanoic acid

4-Amino-3-(quinolin-6-yl)butanoic acid

Cat. No.: B13606003
M. Wt: 230.26 g/mol
InChI Key: QIVHNHJKZGNLAT-UHFFFAOYSA-N
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Description

4-Amino-3-(quinolin-6-yl)butanoic acid is an organic compound with the molecular formula C13H14N2O2. This compound features a quinoline ring, which is a heterocyclic aromatic organic compound, fused with a butanoic acid chain. The presence of both an amino group and a quinoline moiety makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(quinolin-6-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with amino acids under specific conditions. For instance, the reaction of quinoline-6-carboxylic acid with an appropriate amine can yield the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(quinolin-6-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-6-carboxylic acid derivatives, while substitution reactions can produce a wide range of amino-quinoline compounds .

Scientific Research Applications

4-Amino-3-(quinolin-6-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-(quinolin-6-yl)butanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription. Additionally, the amino group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-6-carboxylic acid
  • 4-Hydroxyquinoline
  • 2-Aminoquinoline

Uniqueness

4-Amino-3-(quinolin-6-yl)butanoic acid is unique due to the presence of both an amino group and a quinoline moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

4-amino-3-quinolin-6-ylbutanoic acid

InChI

InChI=1S/C13H14N2O2/c14-8-11(7-13(16)17)9-3-4-12-10(6-9)2-1-5-15-12/h1-6,11H,7-8,14H2,(H,16,17)

InChI Key

QIVHNHJKZGNLAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(CC(=O)O)CN)N=C1

Origin of Product

United States

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